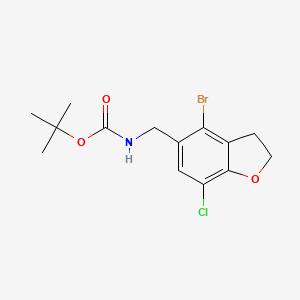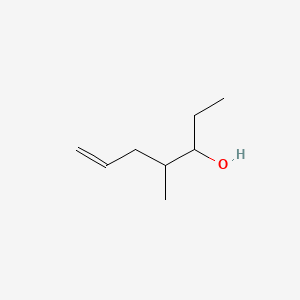
2(1H)-pyridone,5-ethyl-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Pyridone, 5-ethyl-4-methyl- is an organic compound belonging to the pyridone family Pyridones are heterocyclic compounds containing a pyridine ring with a keto group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-pyridone, 5-ethyl-4-methyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-methyl-3-oxopentanoic acid with ammonia or primary amines can yield the desired pyridone derivative. The reaction typically requires heating and may involve catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of 2(1H)-pyridone, 5-ethyl-4-methyl- often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2(1H)-Pyridone, 5-ethyl-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridone N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming pyridinol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the ethyl and methyl positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Pyridone N-oxides
Reduction: Pyridinol derivatives
Substitution: Various substituted pyridone derivatives
Aplicaciones Científicas De Investigación
2(1H)-Pyridone, 5-ethyl-4-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2(1H)-pyridone, 5-ethyl-4-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. The exact mechanism depends on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2(1H)-Pyridone, 4-methyl-: Lacks the ethyl substituent at the 5-position.
2(1H)-Pyridone, 5-ethyl-: Lacks the methyl substituent at the 4-position.
2(1H)-Pyridone, 4,5-dimethyl-: Contains two methyl groups instead of ethyl and methyl.
Uniqueness
2(1H)-Pyridone, 5-ethyl-4-methyl- is unique due to the presence of both ethyl and methyl substituents, which can influence its chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C8H11NO |
|---|---|
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
5-ethyl-4-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C8H11NO/c1-3-7-5-9-8(10)4-6(7)2/h4-5H,3H2,1-2H3,(H,9,10) |
Clave InChI |
ZZVXISLYFAZOKC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CNC(=O)C=C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(2-ethoxyphenyl)methyl]-2H-tetrazole](/img/structure/B13944450.png)
![9-Phenyl-7-oxabicyclo[4.2.1]nona-2,4-dien-8-one](/img/structure/B13944457.png)

![n-[2-(2-Methoxyphenyl)benzoxazol-5-yl]acetamidine](/img/structure/B13944468.png)








